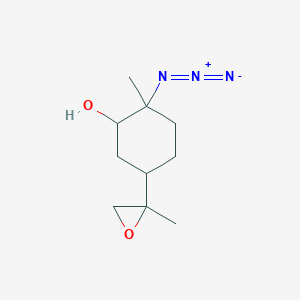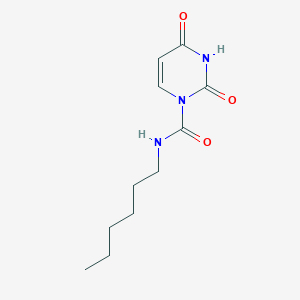
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide typically involves the reaction of hexylamine with 5-fluorouracil. The process includes the following steps:
Formation of Intermediate: 5-fluorouracil is reacted with hexylamine in the presence of a coupling agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other pyrimidine derivatives.
Biology: Studied for its role in inhibiting enzymes like thymidylate synthase and acid ceramidase.
Medicine: Employed in cancer treatment, particularly for breast and colorectal cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The primary mechanism of action of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide involves the inhibition of thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells . Additionally, it acts as an acid ceramidase inhibitor, influencing cancer cell survival, growth, and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A closely related compound with similar antineoplastic properties.
Capecitabine: Another fluorouracil derivative used in cancer treatment.
Tegafur: A prodrug of fluorouracil with similar applications.
Uniqueness
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide is unique due to its dual mechanism of action, targeting both thymidylate synthase and acid ceramidase. This dual inhibition makes it a potent antineoplastic agent with a broader spectrum of activity compared to its analogues .
Eigenschaften
CAS-Nummer |
65769-87-1 |
|---|---|
Molekularformel |
C11H17N3O3 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-hexyl-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-4-5-7-12-10(16)14-8-6-9(15)13-11(14)17/h6,8H,2-5,7H2,1H3,(H,12,16)(H,13,15,17) |
InChI-Schlüssel |
URIQHRVESCIELP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)N1C=CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
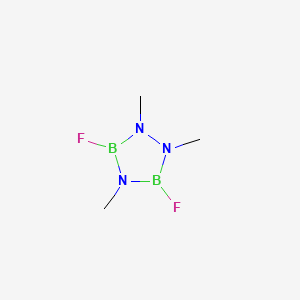
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
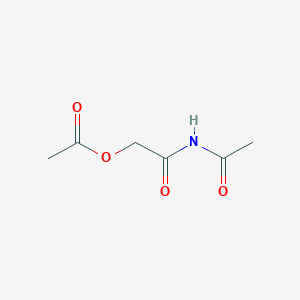
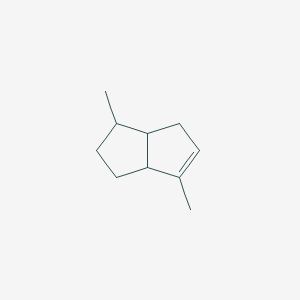
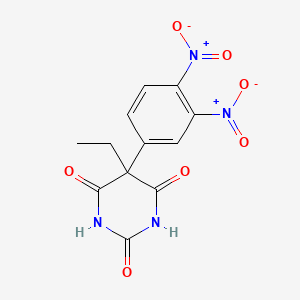
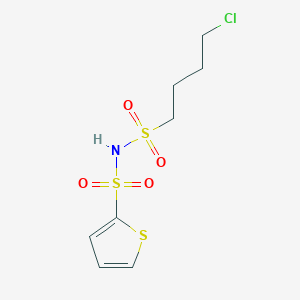
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
